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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720 Get Quote

This technical guide provides a comprehensive analysis of the spectral data for 4-
(methoxymethyl)benzaldehyde, a key aromatic aldehyde derivative. Designed for

researchers, scientists, and professionals in drug development, this document offers a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. By integrating theoretical principles with practical interpretation, this guide serves as

an essential resource for the characterization and quality control of this compound.

Introduction
4-(Methoxymethyl)benzaldehyde, with the molecular formula C₉H₁₀O₂, is a valuable

intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals

and other specialty chemicals. Its structure, featuring a para-substituted benzene ring with an

aldehyde and a methoxymethyl group, gives rise to a distinct spectroscopic fingerprint.

Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for

understanding its chemical behavior. This guide will walk through the theoretical underpinnings

and experimental considerations for each major spectroscopic technique, followed by a

detailed analysis of the spectral data.
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While experimental NMR data for 4-(methoxymethyl)benzaldehyde is not readily available in

public databases, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based

on established principles of NMR spectroscopy and by comparative analysis with structurally

similar compounds, such as 4-methoxybenzaldehyde.

Theoretical Framework for NMR Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of

atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H

and ¹³C, can absorb electromagnetic radiation at specific frequencies. The precise frequency,

known as the chemical shift (δ), is highly sensitive to the local electronic environment of the

nucleus, providing detailed information about the molecular structure.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-(methoxymethyl)benzaldehyde in a standard solvent

like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the different

types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Methoxymethyl)benzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.9 Singlet 1H
Aldehydic proton

(-CHO)

The aldehyde

proton is highly

deshielded due

to the electron-

withdrawing

nature of the

carbonyl group,

resulting in a

characteristic

downfield shift.[1]

~7.8 Doublet 2H
Aromatic protons

(ortho to -CHO)

These protons

are deshielded

by the

anisotropic effect

of the carbonyl

group and are

coupled to the

adjacent meta

protons.

~7.5 Doublet 2H
Aromatic protons

(meta to -CHO)

These protons

are coupled to

the ortho

protons.

~4.5 Singlet 2H
Methylene

protons (-CH₂-)

These protons

are adjacent to

an oxygen atom

and the aromatic

ring, leading to a

downfield shift.

The singlet

multiplicity

indicates no

adjacent protons.
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~3.4 Singlet 3H
Methyl protons (-

OCH₃)

These protons

are on a carbon

attached to an

oxygen atom,

resulting in a

characteristic

chemical shift.

The singlet

multiplicity

indicates no

adjacent protons.

For comparison, the experimental ¹H NMR spectrum of 4-methoxybenzaldehyde shows a

singlet for the methoxy protons at approximately 3.73 ppm and the aromatic protons as

doublets around 6.86 and 7.69 ppm.[2] The aldehyde proton in 4-methoxybenzaldehyde

appears around 9.73 ppm.[2] The introduction of the methylene bridge in 4-
(methoxymethyl)benzaldehyde is expected to slightly alter the chemical shifts of the aromatic

protons due to changes in electronic effects.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the

molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Methoxymethyl)benzaldehyde
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Chemical Shift (δ, ppm) Assignment Rationale

~192 Aldehydic carbon (C=O)

The carbonyl carbon of an

aldehyde is highly deshielded

and appears significantly

downfield.[3]

~145
Aromatic carbon (para to -

CHO)

This quaternary carbon is

attached to the electron-

donating methoxymethyl

group, influencing its chemical

shift.

~136
Aromatic carbon (ipso to -

CHO)

The quaternary carbon directly

attached to the aldehyde

group.

~130
Aromatic carbons (ortho to -

CHO)

These carbons are influenced

by the electron-withdrawing

aldehyde group.

~128
Aromatic carbons (meta to -

CHO)

These carbons are also part of

the aromatic system.

~74 Methylene carbon (-CH₂-)

This carbon is attached to two

oxygen atoms (one from the

methoxy group and implicitly

connected to the aromatic

ring), leading to a significant

downfield shift.

~58 Methyl carbon (-OCH₃)
The carbon of the methoxy

group.

In the experimental ¹³C NMR spectrum of 4-methoxybenzaldehyde, the carbonyl carbon

appears around 190.4 ppm, the methoxy carbon at 55.2 ppm, and the aromatic carbons in the

range of 114.0 to 164.2 ppm.[2] The predicted shifts for 4-(methoxymethyl)benzaldehyde are

based on these values, with adjustments for the presence of the methylene group.
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Infrared (IR) Spectroscopy
IR spectroscopy is a technique used to identify functional groups in a molecule by measuring

the absorption of infrared radiation. Different functional groups vibrate at characteristic

frequencies, resulting in a unique IR spectrum.

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a liquid sample like 4-
(methoxymethyl)benzaldehyde is to place a thin film of the sample between two salt plates

(e.g., NaCl or KBr) and analyze it using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation

FTIR Analysis

Liquid Sample Thin Film Formation

Salt Plates (NaCl/KBr)

FTIR Spectrometer IR Spectrum Acquisition Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for obtaining an IR spectrum.

Analysis of the IR Spectrum
The vapor phase IR spectrum of 4-(methoxymethyl)benzaldehyde is available through the

PubChem database. The key absorption bands are summarized and interpreted below.

Table 3: Key IR Absorption Bands for 4-(Methoxymethyl)benzaldehyde
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~2950-2850 Medium C-H (alkane) Stretching

~2830 and ~2730 Medium C-H (aldehyde)
Stretching (Fermi

resonance)

~1705 Strong
C=O (aromatic

aldehyde)
Stretching

~1600, ~1580, ~1500 Medium-Weak C=C (aromatic) Stretching

~1250 and ~1040 Strong C-O (ether) Stretching

~830 Strong C-H (aromatic)
Out-of-plane bending

(para-disubstitution)

The strong absorption at approximately 1705 cm⁻¹ is characteristic of the C=O stretching

vibration of an aromatic aldehyde.[4] The presence of two medium intensity bands around 2830

cm⁻¹ and 2730 cm⁻¹ is a hallmark of the C-H stretching of the aldehyde group, often appearing

as a doublet due to Fermi resonance.[4] The strong bands in the 1250-1040 cm⁻¹ region are

indicative of the C-O stretching vibrations of the ether linkage. The strong absorption around

830 cm⁻¹ suggests a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry
A typical method for analyzing 4-(methoxymethyl)benzaldehyde by mass spectrometry is

Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and

separated from other components in a gas chromatograph and then introduced into the mass

spectrometer where it is ionized, commonly by electron ionization (EI).
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Sample Injection & Separation Mass Spectrometry Analysis

Vaporized Sample GC Column Separation Ion Source (EI) Mass Analyzer Detector Mass Spectrum

Click to download full resolution via product page

Caption: GC-MS experimental workflow.

Analysis of the Mass Spectrum
The mass spectrum of 4-(methoxymethyl)benzaldehyde is available from the PubChem

database. The molecular formula is C₉H₁₀O₂, giving a molecular weight of 150.17 g/mol .

Table 4: Major Fragments in the Mass Spectrum of 4-(Methoxymethyl)benzaldehyde
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m/z Proposed Fragment Interpretation

150 [C₉H₁₀O₂]⁺ Molecular ion (M⁺)

149 [C₉H₉O₂]⁺

Loss of a hydrogen atom from

the aldehyde or methylene

group (M-1)

121 [C₈H₉O]⁺

Loss of the methoxy radical

(•OCH₃) is unlikely. More likely

is the loss of formaldehyde

(CH₂O) from the molecular ion

followed by rearrangement.

119 [C₈H₇O]⁺

Loss of the methoxymethyl

radical (•CH₂OCH₃) is a

plausible fragmentation for

benzyl ethers.

91 [C₇H₇]⁺

Tropylium ion, a common and

stable fragment in the mass

spectra of compounds

containing a benzyl group.

77 [C₆H₅]⁺

Phenyl cation, resulting from

the cleavage of the

substituents from the aromatic

ring.

The molecular ion peak at m/z 150 confirms the molecular weight of the compound. A

prominent peak at m/z 149 is due to the loss of a hydrogen atom, a common fragmentation for

aldehydes. The fragmentation of benzyl ethers can be complex. The loss of a methoxy radical

(m/z 31) to give a fragment at m/z 119 is a characteristic fragmentation pathway. The presence

of a strong peak at m/z 91 is indicative of the formation of the stable tropylium ion, a hallmark of

benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation.

Conclusion
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This in-depth technical guide has provided a comprehensive overview of the spectral data for

4-(methoxymethyl)benzaldehyde. While experimental NMR data remains elusive, a detailed

prediction based on sound chemical principles and comparative analysis offers valuable insight

into its expected NMR signature. The available experimental IR and mass spectrometry data

have been thoroughly analyzed, providing clear evidence for the key functional groups and the

overall molecular structure. The methodologies and interpretations presented herein serve as a

robust framework for researchers and scientists engaged in the synthesis, analysis, and

application of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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